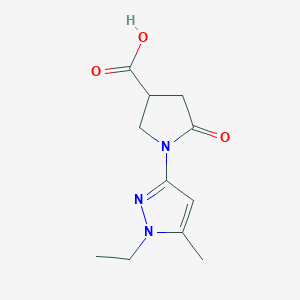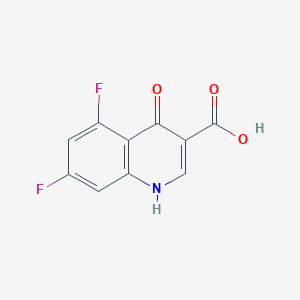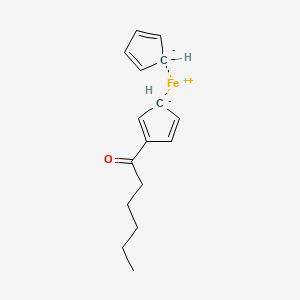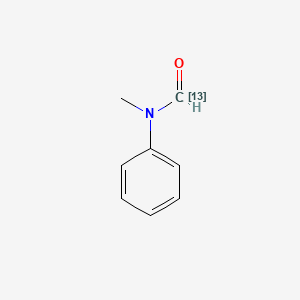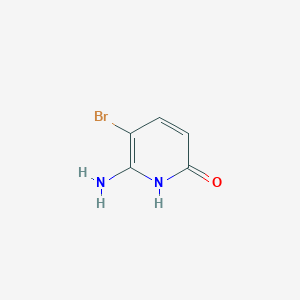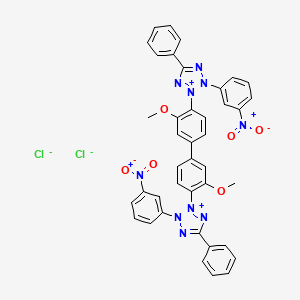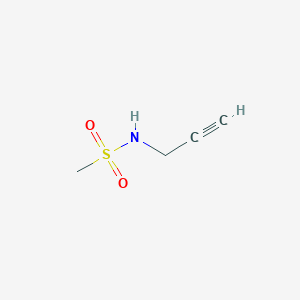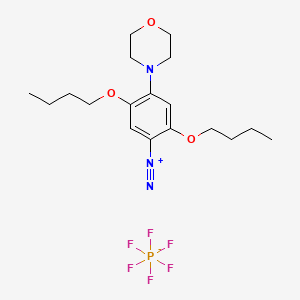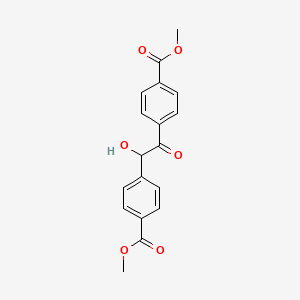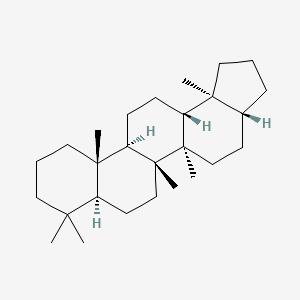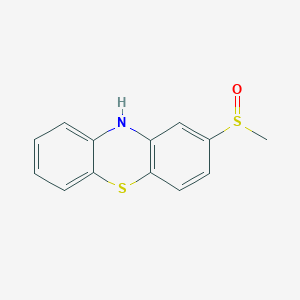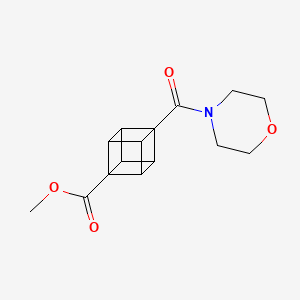
Methyl 4-(morpholinocarbonyl)cubanecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the functionalization of the highly strained cubane system. Notably, the first electrochemical functionalization of cubane by oxidative decarboxylative ether formation (known as the Hofer–Moest reaction) has been demonstrated. This method allows for the direct conversion of cubane carboxylic acids to alkoxy cubanes under flow conditions .
Chemical Reactions Analysis
Applications De Recherche Scientifique
1. Synthesis and Properties of Morpholinium Ionic Liquids Methyl 4-(morpholinocarbonyl)cubanecarboxylate has been studied for its role in the synthesis of morpholinium ionic liquids. These ionic liquids, with various anions, have diverse physicochemical properties and potential applications. Their cytotoxicity and biodegradability have also been a subject of research, pointing towards moderate or low toxicity levels (Pernak et al., 2011).
2. Substituent Effects on Four-Membered Ring Structures Research has been conducted on the effects of substituents like Methyl 4-(morpholinocarbonyl)cubanecarboxylate on cubane structures. This study includes an examination of the electronic effects of substituents on the cubane skeletal bonds, contributing to an understanding of molecular interactions in such compounds (Irngartinger et al., 2006).
3. Structural Optimization in Pharmacology Compounds related to Methyl 4-(morpholinocarbonyl)cubanecarboxylate have been structurally optimized for medical applications. This includes the development of potent, long-acting human neurokinin-1 receptor antagonists, highlighting the compound's relevance in therapeutic contexts (Hale et al., 1998).
4. Unique Molecular Clusters and Magnetic Studies Studies on dysprosium(III) clusters incorporating cubane units, similar in structure to Methyl 4-(morpholinocarbonyl)cubanecarboxylate, have been conducted. These studies focus on the magnetic properties of these clusters, expanding our understanding of single-molecule magnets (Miao et al., 2011).
5. Crystal Engineering and Hydrogen Bond Networks Research in crystal engineering has explored the role of 4-substituted-1-cubanecarboxylic acids, related to Methyl 4-(morpholinocarbonyl)cubanecarboxylate, in forming hydrogen bond networks. This work sheds light on the importance of hydrogen bonds in determining molecular structures (Kuduva et al., 1999).
6. Synthesis of Sterically-Hindered Peptidomimetics Research has been conducted on the synthesis of sterically-hindered peptidomimetics using compounds related to Methyl 4-(morpholinocarbonyl)cubanecarboxylate. This research is significant for the development of bioactive compounds with controlled racemization and N-arylation (Shieh et al., 2008).
7. Synthesis of HIV-1 Inhibitors Studies have shown that derivatives of morpholine, similar to Methyl 4-(morpholinocarbonyl)cubanecarboxylate, are effective in synthesizing inhibitors for HIV-1, demonstrating the compound's relevance in antiviral drug development (Kauffman et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVJCPBOJUHIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590395 | |
| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(morpholinocarbonyl)cubanecarboxylate | |
CAS RN |
883554-73-2 | |
| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



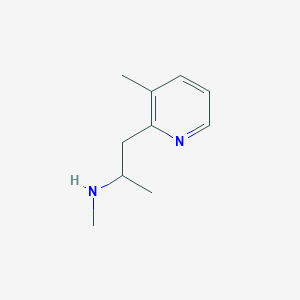
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone](/img/structure/B1626956.png)
